molecular formula C16H13NO2 B12894484 4-Benzyl-2-phenyl-1,3-oxazol-5-ol CAS No. 195449-20-8

4-Benzyl-2-phenyl-1,3-oxazol-5-ol

Cat. No.: B12894484
CAS No.: 195449-20-8
M. Wt: 251.28 g/mol
InChI Key: FCIVAYYGHJIQME-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenyloxazol-5-ol is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-2-phenyloxazol-5-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to produce the oxazole ring. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of 4-Benzyl-2-phenyloxazol-5-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-phenyloxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

4-Benzyl-2-phenyloxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-phenyloxazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-phenyloxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and phenyl groups contribute to its stability and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

195449-20-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-benzyl-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,18H,11H2

InChI Key

FCIVAYYGHJIQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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